

# managing umbralisib hepatotoxicity

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## Compound Focus: Umbralisib

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## Umbralisib Hepatotoxicity Profile

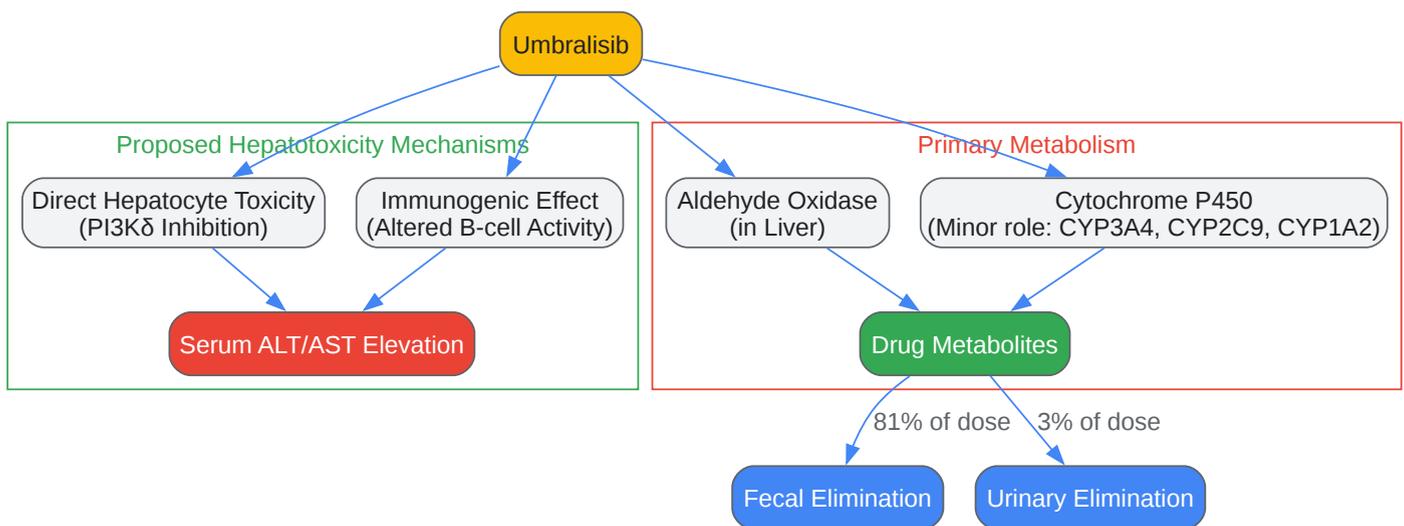
The table below summarizes the incidence and characteristics of liver enzyme elevations observed in an integrated safety analysis of **umbralisib** monotherapy (800 mg or higher once daily) in 371 patients with relapsed/refractory lymphoid malignancies [1]:

Parameter	Incidence (n=371)	Details
Any Grade ALT/AST Elevation	Not precisely quantified	Common adverse event; rates of serum enzyme elevations in trials ranged from 15% to 35% [2].
Grade $\geq 3$ ALT/AST Elevation	5.7% of patients	Defined as elevations $>5$ times the upper limit of normal (ULN) [1].
Elevations $>20x$ ULN	$<1\%$ of patients	Occurred occasionally [2].
Time to Onset	4 to 12 weeks	Typical range after initiating therapy [2].
Clinical Liver Injury	Not reported	No instances of enzyme elevations accompanied by jaundice or liver-related deaths in trials [2].

## Mechanism of Hepatotoxicity & Pharmacokinetics

**Umbralisib** is a dual inhibitor of **phosphatidylinositol 3-kinase-delta (PI3K $\delta$ )** and **casein kinase-1epsilon (CK1 $\epsilon$ )** [1] [3]. The exact mechanism behind the serum enzyme elevations is not definitively known but may involve direct hepatocyte toxicity from kinase inhibition or changes in B-cell activity [2].

The diagram below illustrates the hypothesized pathways for **umbralisib**-induced hepatotoxicity and its metabolic fate:



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Key pharmacokinetic parameters include [2] [3]:

- **Absorption:** Rapidly absorbed in the GI tract. A high-fat meal increases bioavailability (AUC increased by 61%, Cmax by 115%).
- **Metabolism:** Primarily metabolized by aldehyde oxidase in the liver, with a minor role for CYP3A4, CYP2C9, and CYP1A2 enzymes.
- **Elimination:** The mean half-life is approximately 91 hours. It is predominantly eliminated via the feces (81% of the dose), with a small amount recovered in urine (3%).

## Recommended Monitoring & Management Protocol

Based on the prescribing information available at the time of its use, the following monitoring and management strategy was recommended.

### Baseline and Monitoring Schedule

- **Before Initiation:** Obtain serum liver tests (ALT, AST, and bilirubin) [2].
- **During Treatment:** Monitor liver tests every 2 to 4 weeks for the first 6 months, and every 1 to 3 months thereafter [2].
- **More Frequent Monitoring:** Is required if serum aminotransferase levels rise [2].

**Dose Modification Guidelines** The table below outlines the recommended actions for managing hepatotoxicity based on severity [2]:

Toxicity Grade	Action
ALT/AST >5x ULN	Withhold umbralisib. Resume only when levels return to normal range, at a reduced dose and with careful monitoring.
ALT/AST >20x ULN	Permanently discontinue umbralisib.
Elevated Aminotransferases with Jaundice or other signs of liver injury	Permanently discontinue umbralisib.

## Key Considerations for Clinical Research

- **Adverse Event Profile:** In clinical trials, the most frequent any-grade adverse events included diarrhea (52.3%), nausea (41.5%), and fatigue (31.8%). Grade 3 or higher neutropenia occurred in 11.3% of patients [1].
- **Market Status:** **Umbralisib** received accelerated FDA approval in February 2021 for relapsed/refractory Marginal Zone Lymphoma (MZL) and Follicular Lymphoma (FL) [3]. However, FDA approval was withdrawn in June 2022 due to emerging data showing an excess mortality risk in subsequent trials [2] [3]. The deaths were not related to liver injury [2].

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## References

1. Integrated safety analysis of umbralisib, a dual PI3K $\delta$ /CK1 $\epsilon$  ... [pmc.ncbi.nlm.nih.gov]
2. Umbralisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
3. Umbralisib: Uses, Interactions, Mechanism of Action [go.drugbank.com]

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